Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate is an organic compound with the molecular formula C18H21NO4S It is a benzoate ester derivative, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-(propan-2-yl)aniline with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The resulting sulfonamide is then reacted with methyl benzoate in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes mentioned above. The reactions would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolism. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((isopropylamino)sulfonyl)amino)benzoate
- 4-Methylphenyl benzoate
- Methyl 4-({[2-(propan-2-yl)phenyl]amino}methyl)benzoate
Uniqueness
Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-[(4-propan-2-ylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C17H19NO4S/c1-12(2)13-8-10-14(11-9-13)23(20,21)18-16-7-5-4-6-15(16)17(19)22-3/h4-12,18H,1-3H3 |
InChI Key |
JMQGYWZANZCFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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